

# Technical Guide: Physicochemical and Biological Profile of 3-(1H-Pyrrol-1-yl)benzaldehyde

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## Compound of Interest

Compound Name: **3-(1H-Pyrrol-1-yl)benzaldehyde**

Cat. No.: **B143549**

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Disclaimer: Publicly available experimental data for **3-(1H-Pyrrol-1-yl)benzaldehyde** is limited. This document provides a comprehensive overview based on established principles of organic chemistry, general experimental methodologies, and data from analogous compounds. All quantitative data presented herein, unless otherwise specified, are predictive or representative and should be confirmed by experimental validation.

## Introduction

**3-(1H-Pyrrol-1-yl)benzaldehyde** is an aromatic aldehyde containing a pyrrole moiety. The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions make pyrrole-containing compounds, such as **3-(1H-Pyrrol-1-yl)benzaldehyde**, intriguing candidates for investigation in medicinal chemistry and drug discovery. The benzaldehyde functional group provides a reactive handle for further chemical modifications and can be involved in interactions with biological targets.

This technical guide aims to provide a summary of the available and predicted information regarding the solubility of **3-(1H-Pyrrol-1-yl)benzaldehyde**, along with representative experimental protocols for its synthesis and solubility determination. Additionally, it explores the potential biological relevance of this class of compounds.

# Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-(1H-Pyrrol-1-yl)benzaldehyde** is provided below.

Property	Value	Source
CAS Number	129747-77-9	[Vendor Information <a href="#">[1]</a> <a href="#">[2]</a> ]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	[Vendor Information <a href="#">[1]</a> <a href="#">[2]</a> ]
Molecular Weight	171.20 g/mol	[Vendor Information <a href="#">[1]</a> <a href="#">[2]</a> ]
Appearance	Light yellow powder	[ChemicalBook Safety Data Sheet <a href="#">[3]</a> ]
Melting Point	54 °C	[ChemicalBook Safety Data Sheet <a href="#">[3]</a> ]
Boiling Point	311.8 °C at 760 mmHg	[ChemicalBook Safety Data Sheet <a href="#">[3]</a> ]
Predicted LogP	2.5	[PubChem <a href="#">[4]</a> ]

## Solubility Profile

Specific experimental solubility data for **3-(1H-Pyrrol-1-yl)benzaldehyde** is not readily available in the public domain. However, based on its chemical structure—a moderately polar aromatic compound—a qualitative and predicted quantitative solubility profile can be inferred.

## Qualitative Solubility Prediction

- Water: Expected to be sparingly soluble to insoluble in water due to the predominantly nonpolar aromatic structure.
- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Expected to be soluble.
- Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have moderate to good solubility.
- Alcohols (e.g., Methanol, Ethanol): Expected to be soluble.

- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

## Predicted Quantitative Solubility Data

The following table presents predicted solubility values derived from computational models and general principles of "like dissolves like." These values are estimations and require experimental verification.

Solvent	Predicted Solubility
Water	< 0.1 mg/mL
Methanol	Soluble
Ethanol	Soluble
Acetone	Soluble
Dichloromethane	Soluble
Toluene	Soluble
Hexane	Sparingly Soluble

## Experimental Protocols

### General Protocol for Solubility Determination

A general experimental protocol for determining the solubility of a solid organic compound like **3-(1H-Pyrrol-1-yl)benzaldehyde** is outlined below.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the approximate solubility of **3-(1H-Pyrrol-1-yl)benzaldehyde** in various solvents at a given temperature (e.g., room temperature).

Materials:

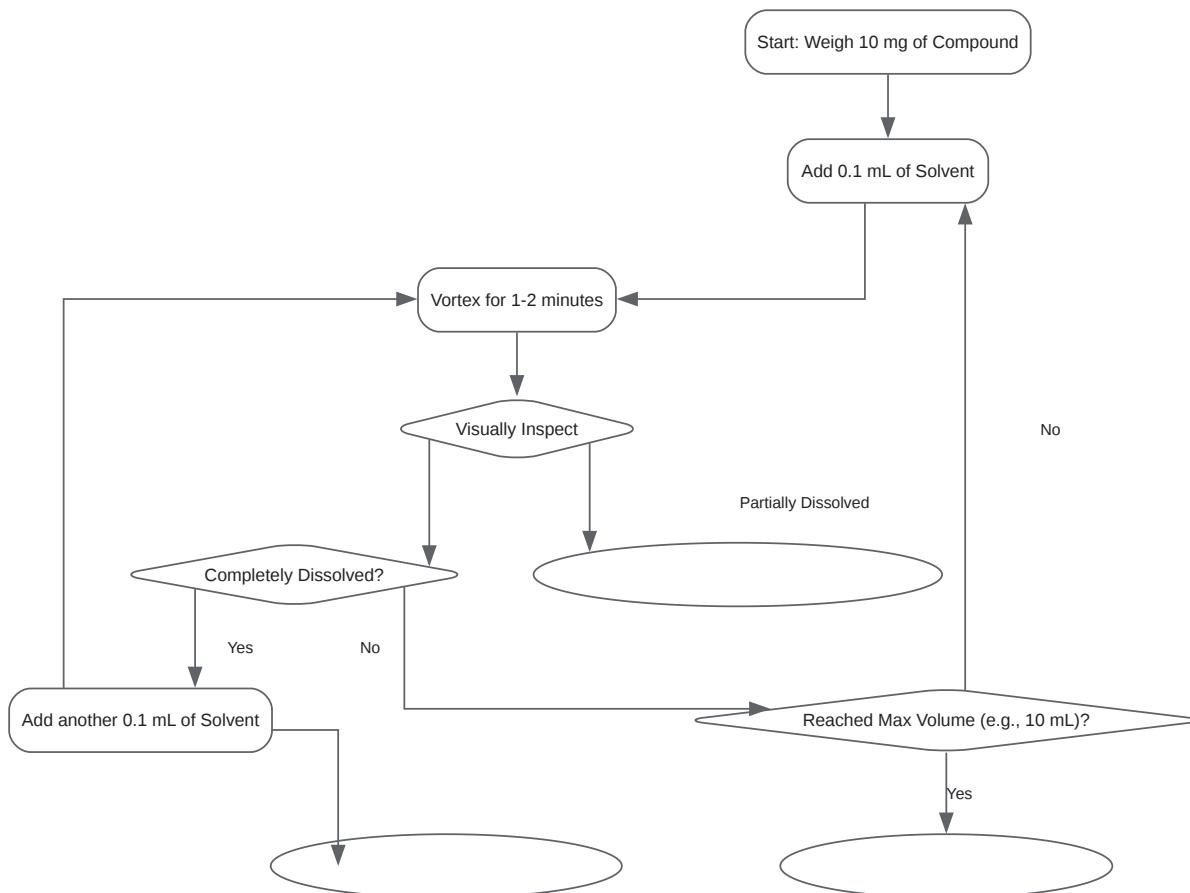
- 3-(1H-Pyrrol-1-yl)benzaldehyde**
- Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

- Small test tubes or vials
- Vortex mixer
- Analytical balance
- Spatula

**Procedure:**

- Weigh a precise amount of **3-(1H-Pyrrol-1-yl)benzaldehyde** (e.g., 10 mg) and place it into a clean, dry test tube.
- Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
- Visually inspect the solution to see if the solid has completely dissolved.
- If the solid has dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).
- If the initial amount of solid does not dissolve in the first portion of the solvent, continue to add the solvent in measured increments until complete dissolution is achieved or a maximum volume is reached.
- The solubility can be expressed in terms of mg/mL or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).

A logical workflow for this experimental procedure is depicted in the following diagram.

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Caption: Workflow for solubility determination.

## Representative Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used and robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) While a specific protocol for **3-(1H-Pyrrol-1-yl)benzaldehyde** is not available, a general procedure for the synthesis of an N-aryl pyrrole, which is structurally analogous, is provided below. This would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl component) and 3-aminobenzaldehyde.

#### Reaction Scheme:

#### Materials:

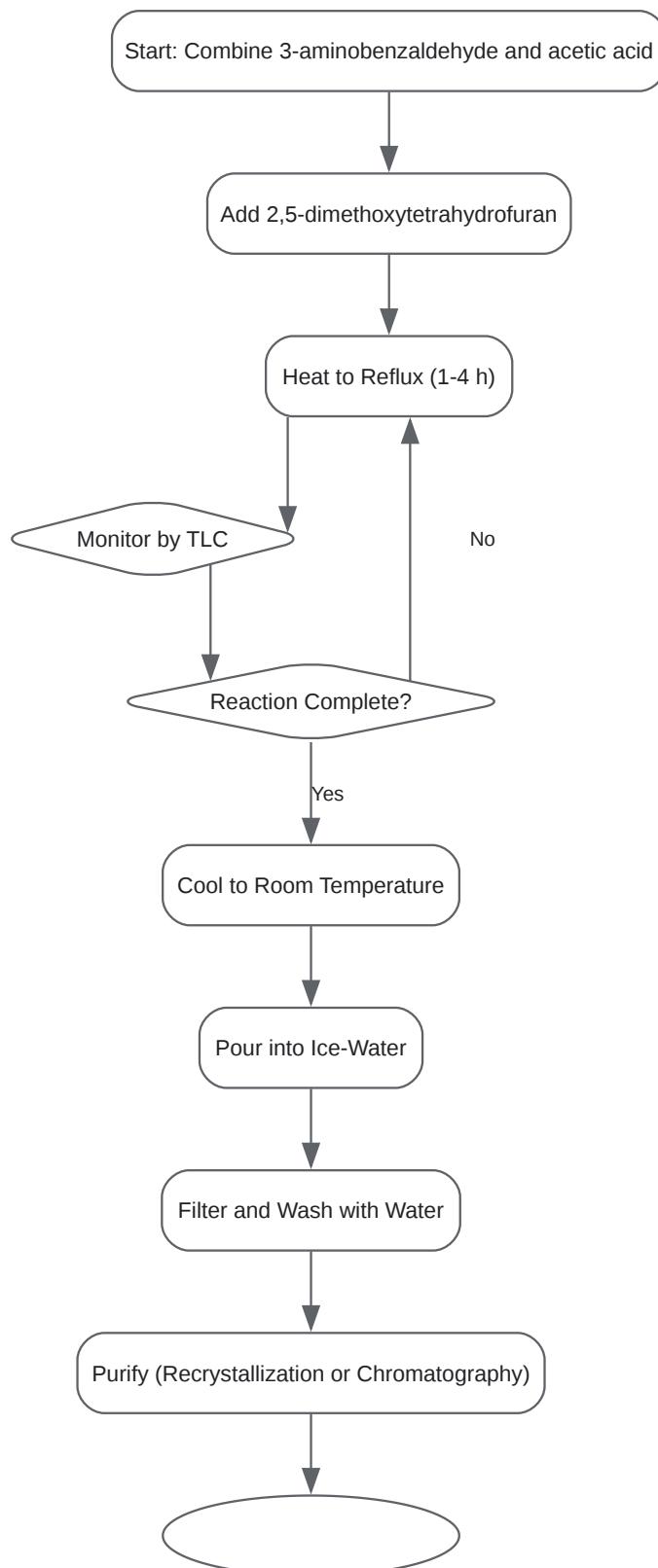
- 2,5-Dimethoxytetrahydrofuran
- 3-Aminobenzaldehyde
- Glacial acetic acid (as solvent and catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

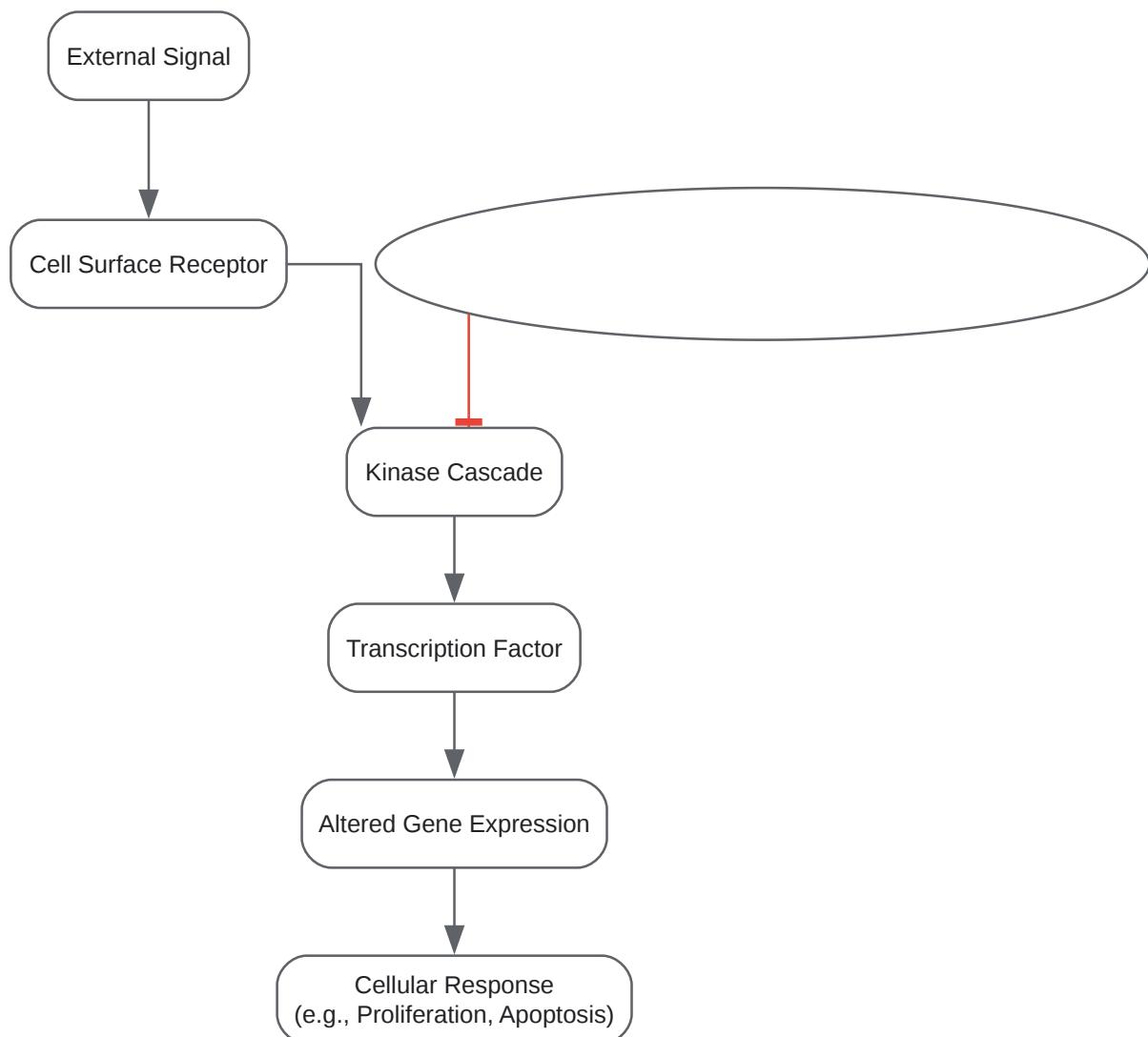
#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzaldehyde (1.0 equivalent).
- Add glacial acetic acid to dissolve the amine.
- Add 2,5-dimethoxytetrahydrofuran (1.0 to 1.1 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux (approximately 118 °C) and maintain for a period of 1-4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker containing ice-water to precipitate the product.
- Collect the crude product by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

The logical flow of this synthetic procedure is illustrated below.





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